XLogP3 Lipophilicity Comparison
The computed XLogP3 of 2-chloro-4-cyanobenzoic acid is 1.9 [1]. This value is 0.3 log units higher than that of 4-cyanobenzoic acid (XLogP3 = 1.6) [2] and the 2-fluoro analog (XLogP3 = 1.6) [3], yet 0.3 log units lower than the 2-bromo analog (XLogP3 = 2.2) [4] and 0.2 log units lower than 2-chlorobenzoic acid (XLogP3 = 2.1) [5]. The 2-chloro-4-cyano combination thus occupies a narrow intermediate lipophilicity band that is not accessible with any single halogen or cyano substitution.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 4-Cyanobenzoic acid: 1.6; 2-Fluoro-4-cyanobenzoic acid: 1.6; 2-Bromo-4-cyanobenzoic acid: 2.2; 2-Chlorobenzoic acid: 2.1 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. 4-cyano / 2-F analogs; –0.2 to –0.3 vs. 2-Br / 2-Cl analogs |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025 release) |
Why This Matters
Lipophilicity directly influences membrane permeability, solubility, and non-specific binding – an intermediate XLogP3 of 1.9 can be the decisive factor for maintaining a balanced ADME profile in a lead series.
- [1] PubChem Compound Summary for CID 231894, 2-Chloro-4-cyanobenzoic acid. XLogP3 = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/231894 (accessed 2026-04-26). View Source
- [2] PubChem Compound Summary for CID 12087, 4-Cyanobenzoic acid. XLogP3 = 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/12087 (accessed 2026-04-26). View Source
- [3] PubChem Compound Summary for CID 590659, 4-Cyano-2-fluorobenzoic acid. XLogP3 = 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/590659 (accessed 2026-04-26). View Source
- [4] PubChem Compound Summary for CID 23635568, 2-Bromo-4-cyanobenzoic acid. XLogP3 = 2.2. https://pubchem.ncbi.nlm.nih.gov/compound/23635568 (accessed 2026-04-26). View Source
- [5] PubChem Compound Summary for CID 8374, 2-Chlorobenzoic acid. XLogP3 = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/8374 (accessed 2026-04-26). View Source
